molecular formula C12H14O3 B14299285 Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate CAS No. 113337-46-5

Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate

Cat. No.: B14299285
CAS No.: 113337-46-5
M. Wt: 206.24 g/mol
InChI Key: APNLSAQSTUMRBZ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester derived from the reaction of methanol and 2-methoxy-3-(3-methylphenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate typically involves the esterification of 2-methoxy-3-(3-methylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes involved in ester hydrolysis and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)-2-propenoate

Uniqueness

Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

113337-46-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-9-5-4-6-10(7-9)8-11(14-2)12(13)15-3/h4-8H,1-3H3

InChI Key

APNLSAQSTUMRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C(C(=O)OC)OC

Origin of Product

United States

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